Welcome to the BenchChem Online Store!
molecular formula C10H9NO4 B8443693 6-Methoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione

6-Methoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione

Cat. No. B8443693
M. Wt: 207.18 g/mol
InChI Key: JNUFDJBJJCUNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08058431B2

Procedure details

1.50 g (7.24 mmol) 6-Methoxy-1-methyl-1H-benzo(d)(1,3)oxazine-2,4-dione were dissolved in 20 ml tetrahydrofuran and 10.0 ml ammonia (25%) added at 0° C. The solution was stirred for 30 min at 0° C. and for 30 min at room temperature. THF was distilled under vacuum and the remaining suspension was neutralized with diluted hydrogen chloride acid. The product was isolated by filtration.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]2[N:7](C)[C:8](=O)[O:9][C:10](=O)[C:5]=2[CH:4]=1.[NH3:16]>O1CCCC1>[CH3:1][O:2][C:3]1[CH:15]=[CH:14][C:6]([NH:7][CH3:8])=[C:5]([CH:4]=1)[C:10]([NH2:16])=[O:9]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC1=CC2=C(N(C(OC2=O)=O)C)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 min at 0° C. and for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
THF was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=CC(=C(C(=O)N)C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.